3-Fluoro-2'-iodobenzophenone

Descripción

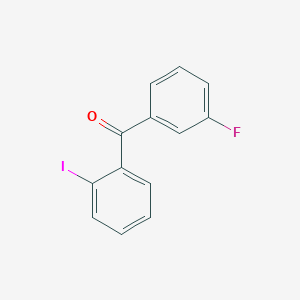

3-Fluoro-2'-iodobenzophenone is a halogenated benzophenone derivative featuring a fluorine atom at the 3-position of one benzene ring and an iodine atom at the 2'-position of the adjacent ring. Benzophenones with halogen substituents are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki couplings), where iodine acts as a leaving group, and fluorine modulates electronic properties .

Propiedades

IUPAC Name |

(3-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERMICLIJXEERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641513 | |

| Record name | (3-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-23-4 | |

| Record name | Methanone, (3-fluorophenyl)(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Fluoro-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Fluoro-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzophenones.

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

3-Fluoro-2’-iodobenzophenone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2’-iodobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparación Con Compuestos Similares

3-Fluoro-2-iodobenzoic Acid

- CAS RN : 387-48-4

- Molecular Formula : C₇H₄FIO₂

- Molecular Weight : 266.00 g/mol

- Key Differences: Replaces the benzophenone moiety with a carboxylic acid group, enhancing acidity (pKa ~2–3) and solubility in polar solvents. Purity exceeds 97%, with a 1g price of ¥6,700 .

3-Chloro-2-fluoro-6-iodobenzoic Acid

- CAS RN : 1252989-58-4

- Molecular Formula : C₇H₃ClFIO₂

- Molecular Weight : 315.46 g/mol

- Key Differences :

Acetophenone Derivatives

2-(3-Fluorophenyl)-2'-iodoacetophenone

- CAS RN : 898784-77-5

- Molecular Formula : C₁₄H₁₀FIO

- Molecular Weight : 340.13 g/mol

- Key Differences: An acetyl group replaces the benzophenone’s ketone bridge, increasing lipophilicity (logP ~3.5 estimated). The iodine at the 2'-position facilitates cross-coupling reactions, similar to benzophenones .

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Purity | Price (1g) |

|---|---|---|---|---|---|---|

| 3-Fluoro-2'-iodobenzophenone* | N/A | C₁₃H₈FIO | ~326.10 | Benzophenone, F, I | N/A | N/A |

| 4-Fluoro-2'-iodobenzophenone | 138504-31-1 | C₁₃H₈FIO | 326.109 | Benzophenone, F, I | 97–98% | N/A |

| 3-Fluoro-2-iodobenzoic Acid | 387-48-4 | C₇H₄FIO₂ | 266.00 | Benzoic acid, F, I | >97% | ¥6,700 |

| 2-(3-Fluorophenyl)-2'-iodoacetophenone | 898784-77-5 | C₁₄H₁₀FIO | 340.13 | Acetophenone, F, I | N/A | N/A |

| 3-Chloro-2-fluoro-6-iodobenzoic Acid | 1252989-58-4 | C₇H₃ClFIO₂ | 315.46 | Benzoic acid, Cl, F, I | N/A | N/A |

*Data inferred from structural analogs.

Research Findings and Implications

Electronic Effects: Fluorine’s electronegativity deactivates the aromatic ring, directing iodine to participate in meta/para substitution patterns during reactions. This effect is more pronounced in benzoic acids than benzophenones due to the electron-withdrawing carboxylic group .

Synthetic Utility: Iodine in 2'-iodobenzophenones enhances their utility in cross-coupling reactions. For example, 4-Fluoro-2'-iodobenzophenone serves as a precursor in pharmaceutical intermediates, leveraging iodine’s reactivity .

Commercial Viability: Halogenated benzoic acids (e.g., 3-Fluoro-2-iodobenzoic acid) are more cost-effective (¥6,700/g) than benzophenones, reflecting simpler synthesis routes .

Actividad Biológica

3-Fluoro-2'-iodobenzophenone (CAS: 890098-23-4) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzophenone framework with a fluorine atom at the 3-position and an iodine atom at the 2'-position. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H8FIO |

| Molecular Weight | 305.10 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms enhance its binding affinity, potentially allowing it to act as an enzyme inhibitor or modulator of receptor activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory or anticancer properties.

- Receptor Modulation: It may also interact with specific receptors, influencing signaling pathways and cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Research Findings:

In vitro assays revealed that this compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential utility as an anti-inflammatory agent .

Applications in Research

This compound serves as a valuable building block in organic synthesis, particularly in the development of fluorescent probes for imaging applications. Its unique structure allows for modifications that can enhance its biological activity or target specificity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-3'-iodobenzophenone | Different substitution pattern | Moderate anticancer activity |

| 4-Fluoro-2'-iodobenzophenone | Para position fluorine | Noted for anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.